1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H19N5O2 and a molecular weight of 385.429 g/mol This compound is notable for its unique structure, which includes a furoyl group, a piperazine ring, and a pyrido[1,2-a]benzimidazole core
Preparation Methods
The synthesis of 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the furoyl-piperazine intermediate: This step involves the reaction of 2-furoyl chloride with piperazine to form 1-(2-furoyl)piperazine.
Cyclization and functionalization: The intermediate is then reacted with 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to achieve cyclization and functionalization, resulting in the final product.
Chemical Reactions Analysis
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:
2-Benzyl-1-[4-(2-furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar structure but includes a benzyl group, which may alter its chemical and biological properties.
1-(2-Furoyl)piperazine: This simpler compound lacks the pyrido[1,2-a]benzimidazole core but shares the furoyl-piperazine moiety.
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-13-20(25-8-10-26(11-9-25)22(28)19-7-4-12-29-19)27-18-6-3-2-5-17(18)24-21(27)16(15)14-23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAILZZJCSUYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(=O)C5=CC=CO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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